molecular formula C19H16N4O4 B2970174 (E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide CAS No. 891145-29-2

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2970174
CAS No.: 891145-29-2
M. Wt: 364.361
InChI Key: GVZVSTZWKMABDL-VQHVLOKHSA-N
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Description

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C19H16N4O4 and its molecular weight is 364.361. The purity is usually 95%.
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Biological Activity

(E)-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(3-nitrophenyl)acrylamide, with the CAS number 891145-29-2, is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC19_{19}H16_{16}N4_{4}O4_{4}
Molecular Weight364.4 g/mol
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole ring is known for its role in enzyme inhibition and receptor modulation. The nitrophenyl group may enhance the compound's binding affinity to specific targets, leading to altered biological responses.

Antimicrobial Activity

Research indicates that compounds in the oxadiazole class exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives demonstrate activity against both Gram-positive and Gram-negative bacteria.

  • Study Findings :
    • Compounds were tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of effectiveness.
    • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, with some exhibiting MICs as low as 15.62 µg/mL against S. aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

  • Cell Proliferation Inhibition :
    • The compound was tested on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB 231, demonstrating significant inhibition of cell proliferation.
    • Molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer progression .

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of several oxadiazole derivatives against common pathogens. The results indicated that certain derivatives showed superior activity compared to traditional antibiotics .
  • Anticancer Studies :
    • In a comparative study of oxadiazole compounds, this compound exhibited a higher potency in inhibiting tumor growth in vitro compared to other synthesized analogs .

Properties

IUPAC Name

(E)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4/c1-12-6-8-16(13(2)10-12)18-21-22-19(27-18)20-17(24)9-7-14-4-3-5-15(11-14)23(25)26/h3-11H,1-2H3,(H,20,22,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZVSTZWKMABDL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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